molecular formula C6H3BrFNO2 B1272216 4-Bromo-1-fluoro-2-nitrobenzene CAS No. 364-73-8

4-Bromo-1-fluoro-2-nitrobenzene

Cat. No. B1272216
CAS RN: 364-73-8
M. Wt: 220 g/mol
InChI Key: UQEANKGXXSENNF-UHFFFAOYSA-N
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Description

The compound 4-Bromo-1-fluoro-2-nitrobenzene is a halogenated nitrobenzene derivative, which is a class of compounds that have been extensively studied due to their importance in various chemical syntheses and industrial applications. These compounds often serve as intermediates in the production of pharmaceuticals, dyes, and organic electroluminescent materials.

Synthesis Analysis

The synthesis of halogenated nitrobenzene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene starts with p-xylene and involves nitration, reduction, diazotization, and bromination steps, achieving an overall yield of 30% . Similarly, 1-bromo-2,4-dinitrobenzene can be synthesized from bromobenzene by nitration in water, reaching a high yield of 94.8% . These methods highlight the versatility and efficiency of halogenation and nitration reactions in creating substituted benzene compounds.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of halogenated benzene derivatives can be studied using spectroscopic methods such as FT-IR and FT-Raman. For example, 1-bromo-3-fluorobenzene has been investigated using DFT calculations, which provided insights into the influence of bromine and fluorine atoms on the geometry and normal modes of vibrations of the benzene ring . These studies are crucial for understanding the electronic properties and reactivity of such compounds.

Chemical Reactions Analysis

Halogenated nitrobenzenes can undergo various chemical reactions, including nucleophilic aromatic substitution, which is a key step in the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, an important synthon for 18F-arylation reactions . The electrochemical reduction of 1-bromo-4-nitrobenzene has also been explored, demonstrating the formation of arylzinc compounds, which are useful intermediates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitrobenzenes are influenced by their molecular structure. The presence of halogen atoms and nitro groups can significantly affect properties such as melting and boiling points, solubility, and reactivity. For instance, the smectic properties of 4-[2-(Perfluoroalkyl)ethoxy]-substituted nitrobenzenes have been studied, revealing interesting thermal properties and smectic phases characterized by X-ray diffraction . These properties are essential for the application of these compounds in liquid-crystalline materials.

Scientific Research Applications

1. Synthesis of Anti-inflammatory Agents

  • Summary of Application: 4-Bromo-1-fluoro-2-nitrobenzene is used in the synthesis of anti-inflammatory agents . These agents are typically used to reduce inflammation and can be beneficial in a variety of medical conditions, including arthritis, asthma, and autoimmune diseases.

2. Sonogashira Reaction

  • Summary of Application: 4-Bromo-1-fluoro-2-nitrobenzene undergoes Sonogashira reaction with 2-fluoronitrobenzene to afford predominantly the bromo displacement product . The Sonogashira reaction is a cross-coupling reaction used in organic chemistry to synthesize carbon–carbon bonds.

3. Synthesis of 6-bromo-1H-benzo[d][1,2,3]triazol-1-ol

  • Summary of Application: 4-Bromo-1-fluoro-2-nitrobenzene is used in the synthesis of 6-bromo-1H-benzo[d][1,2,3]triazol-1-ol . This compound could be used as a building block in the synthesis of various organic compounds.

4. Synthesis of 2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile

  • Summary of Application: 4-Bromo-1-fluoro-2-nitrobenzene is used in the synthesis of 2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile . This compound could be used as a building block in the synthesis of various organic compounds.

properties

IUPAC Name

4-bromo-1-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEANKGXXSENNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371281
Record name 4-Bromo-1-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-fluoro-2-nitrobenzene

CAS RN

364-73-8
Record name 4-Bromo-1-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-fluoro-2-nitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
TH Parmar, CB Sangani… - Australian Journal of …, 2022 - CSIRO Publishing
… -4-(5-bromo-2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate (5) was synthesised in two steps as depicted in Scheme 1 starting from 4-bromo-1-fluoro-2-nitrobenzene (1…
Number of citations: 2 www.publish.csiro.au
O Mammoliti, EM Quinton, KTJ Loones, AT Nguyen… - Tetrahedron, 2013 - Elsevier
… In a first experiment, 2.75 mmol of 4-bromo-1-fluoro-2-nitrobenzene 1b were used. … In a second experiment, 1.16 mmol of 4-bromo-1-fluoro-2-nitrobenzene 1b were used. Purification …
Number of citations: 11 www.sciencedirect.com
A Harsanyi - 2013 - etheses.dur.ac.uk
Fluorinated heterocycles are potentially interesting compounds for the pharmaceutical and agrochemical industry. Fluorinated indole and oxindole derivatives are generally synthesised …
Number of citations: 2 etheses.dur.ac.uk
A HARSANYI - core.ac.uk
Fluorinated heterocycles are potentially interesting compounds for the pharmaceutical and agrochemical industry. 1 Fluorinated indole and oxindole derivatives are generally …
Number of citations: 0 core.ac.uk
AK Edmonds, CS Oakes, S Hassell-Hart… - Organic & …, 2022 - pubs.rsc.org
… was equipped with a magnetic flea and 4-bromo-1-fluoro-2-nitrobenzene 2 (3.10 mL, 25 mmol, 1 … To a stirred solution of 4-bromo-1-fluoro-2-nitrobenzene (2) (29.9 g, 136 mmol, 1 eq.) in …
Number of citations: 1 pubs.rsc.org
DD Li, WL Chen, ZH Wang, YY Xie, XL Xu… - European journal of …, 2016 - Elsevier
… á2) in this article were synthetized from 4-bromo-1-fluoro-2-nitrobenzene. In Scheme 2, 6a-c were prepared through Suzuki coupling reaction with different boronic acids. The fluoro of …
Number of citations: 45 www.sciencedirect.com
V Gurram, HK Akula, R Garlapati… - … synthesis & catalysis, 2015 - Wiley Online Library
… Because compounds 20, 21, and 22 have been prepared either from 4-bromo-1-fluoro-2-nitrobenzene or from bromobenzotriazole 18, we have compared the two approaches. Table 3 …
Number of citations: 42 onlinelibrary.wiley.com
E Bradley, L Fusani, C Chung, PD Craggs… - Journal of Medicinal …, 2023 - ACS Publications
… sequence starting with 4-bromo-1-fluoro-2-nitrobenzene instead of 1-fluoro-2-nitrobenzene. … A mixture of 4-bromo-1-fluoro-2-nitrobenzene (2.00 g, 9.09 mmol), (S)-tert-butyl 3- (…
Number of citations: 5 pubs.acs.org
K Wang, L Chen, X Dai, Z Ye, C Zhou, CJ Zhang… - European Journal of …, 2023 - Elsevier
… 4-Bromo-1-fluoro-2-nitrobenzene (1) reacted with aromatic boric acid 2 in the presence of Pd(PPh 3 ) 4 as a catalyst to give 4-fluoro-3-nitro-1,1′-biphenyl 3, which was reduced to …
Number of citations: 1 www.sciencedirect.com
D Zhang, MJ Blanco, BP Ying, D Kohlman… - Bioorganic & Medicinal …, 2015 - Elsevier
… Compound 15 was synthesized in three steps from 4-bromo-1-fluoro-2-nitrobenzene (13) (Scheme 4): reduction of the nitro group followed by acylation yielded compound 14. …
Number of citations: 7 www.sciencedirect.com

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